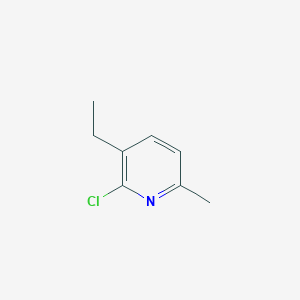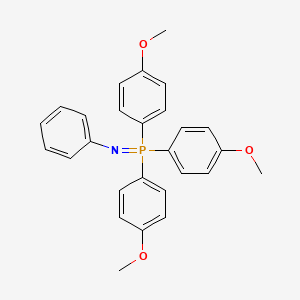![molecular formula C17H38INO2 B14265777 N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide CAS No. 137044-77-0](/img/no-structure.png)
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and manufacturing. This particular compound is characterized by its long alkyl chains and ether linkages, which contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. The process can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate tertiary amines and alkyl halides. Common starting materials include N-butyl-N-methylbutan-1-amine and 2-(2-butoxyethoxy)ethyl iodide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol. The mixture is heated to a temperature range of 60-80°C to facilitate the quaternization reaction.
Quaternization Reaction: The tertiary amine reacts with the alkyl halide to form the quaternary ammonium iodide. The reaction can be represented as[ \text{N-butyl-N-methylbutan-1-amine} + \text{2-(2-butoxyethoxy)ethyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products
Oxidation: Oxidized derivatives with altered alkyl chains.
Reduction: Reduced forms with hydrogenated alkyl chains.
Substitution: Substituted quaternary ammonium compounds with different anions.
Aplicaciones Científicas De Investigación
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and surfactants.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include:
Lipid Bilayer: The compound inserts itself into the lipid bilayer, causing membrane destabilization.
Proteins: It can interact with membrane proteins, disrupting their function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium chloride
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium bromide
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium sulfate
Uniqueness
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide is unique due to its iodide ion, which imparts distinct chemical properties compared to its chloride, bromide, and sulfate counterparts. The iodide ion enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions.
Propiedades
| 137044-77-0 | |
Fórmula molecular |
C17H38INO2 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
2-(2-butoxyethoxy)ethyl-dibutyl-methylazanium;iodide |
InChI |
InChI=1S/C17H38NO2.HI/c1-5-8-11-18(4,12-9-6-2)13-15-20-17-16-19-14-10-7-3;/h5-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MGOMNNGQUQNKQZ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(CCCC)CCOCCOCCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)

![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)


